molecular formula C15H15N3OS B3105451 N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide CAS No. 1533519-86-6

N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide

Cat. No. B3105451
CAS RN: 1533519-86-6
M. Wt: 285.4 g/mol
InChI Key: HGCUOCICQCDBJN-UHFFFAOYSA-N
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Description

“N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide” is a chemical compound with the molecular formula C14H15N3S and a molecular weight of 257.35 .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including naphthalene derivatives, play a crucial role in medicinal chemistry, providing a foundation for the development of new therapeutic agents. The structural modification of heterocyclic compounds, such as naphthalene, leads to a variety of biological activities, offering potential treatments for chronic and metabolic diseases through antimicrobial activities (Pereira et al., 2015).

Naphthalimide Derivatives: Expanding Medicinal Applications

Naphthalimide compounds, characterized by their aromatic heterocycles with cyclic double imides and a naphthalene framework, exhibit significant interaction with biological systems. These interactions facilitate various medicinal applications, including anticancer treatments, antibacterial, antifungal, antiviral, and anti-inflammatory activities. The structural versatility of naphthalimide derivatives allows for their use in a broad range of medicinal applications, highlighting the compound's importance in drug development (Gong et al., 2016).

Metal Complexes with Polycyclic Aromatic Hydrazones

Research on metal complexes of polycyclic aromatic hydrazones, including naphthylhydrazone and anthrahydrazone, reveals their promising antibacterial and anticancer activities. The study of these metal complexes is essential for the advancement of metal-based drugs, indicating the potential of N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide in structural design and biological activity exploration (Liu et al., 2022).

properties

IUPAC Name

N-[(4-cyclopropylnaphthalen-1-yl)carbamothioylamino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-9-16-18-15(20)17-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUOCICQCDBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)NC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172869
Record name N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide

CAS RN

1533519-86-6
Record name N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533519-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyclopropyl-1-naphthalenyl)-2-formylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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